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Compound of Interest

Compound Name: 2-Methyl-4-heptanone

Cat. No.: B1210533

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data to confirm the chemical
structure of synthetically produced 2-Methyl-4-heptanone against its potential isomers.
Detailed experimental protocols and data interpretation are presented to ensure accurate
structural elucidation.

Structural Overview

2-Methyl-4-heptanone is a ketone with the chemical formula CsH160 and a molecular weight
of approximately 128.21 g/mol .[1][2] Its structure features a carbonyl group at the 4-position of
a heptane chain, with a methyl group at the 2-position. For unambiguous confirmation, it is
crucial to differentiate it from its isomers, such as 6-Methyl-3-heptanone and 2-Methyl-3-
heptanone, which possess the same molecular formula but differ in the placement of the
carbonyl and methyl groups.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for 2-Methyl-4-heptanone
and its isomers, providing a basis for comparison with experimental results.

'H NMR Data (Predicted Chemical Shifts, d in ppm)
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2-Methyl-4- 6-Methyl-3- 2-Methyl-3-
Protons heptanone heptanone heptanone

(Expected) (Alternative) (Alternative)
-CHs (terminal ethyl) ~0.9 () ~0.9 () ~0.9 ()
-CHs (isopropyl) ~0.9 (d) ~0.9 (d) ~1.1 (d)
-CH:z- (ethyl, adjacent

~1.6 (sextet) ~2.4 (q) ~1.6 (sextet)
to CHs)
-CH- (isopropyl) ~2.1 (m) ~1.5 (m) ~2.6 (heptet)
-CH:z- (adjacent to

~2.4 () ~2.1 (d) ~2.4 ()
C=0)
-CH:- (adjacent to

~2.2 (d)

isopropyl)

t = triplet, d = doublet, g = quartet, sextet, m = multiplet, heptet

3C NMR Data (Predicted Chemical Shifts, 6 in ppm)
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2-Methyl-4- 6-Methyl-3- 2-Methyl-3-
Carbon heptanone heptanone heptanone
(Expected) (Alternative) (Alternative)
C=0 ~211 ~212 ~215
-CHs (terminal ethyl) ~14 ~14 ~14
-CHs (isopropyl) ~22 ~22 ~18
-CH2- (ethyl) ~17 ~36 ~18
-CH- (isopropyl) ~25 ~24 ~42
-CH:- (adjacent to
~45 ~52 ~36
C=0)
-CH:- (adjacent to
~52 ~33
isopropyl)
-CH2- (butyl chain) - - ~26
-CHz- (butyl chain) - - ~23

Infrared (IR) Spectroscopy Data

Functional Group Expected Wavenumber (cm™?)
C=0 Stretch (Ketone) 1710- 1720
C-H Stretch (Alkyl) 2850 - 3000

The strong carbonyl (C=0) stretch is the most diagnostic peak for all isomers.[1][3]

Mass Spectrometry (MS) Data
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2-Methyl-4- 6-Methyl-3- 2-Methyl-3-
heptanone heptanone heptanone

lon (m/z)
(Expected (Expected (Expected
Fragments) Fragments) Fragments)

128 Molecular lon [M]* Molecular lon [M]* Molecular lon [M]*
[CH3sCH(CH3)CH2CO]  [CH3CH(CH3)CH2CH=

86 [CH3(CH2)sCOJ*
+ Co]+

71 [CH3CH2CH2CO]* [CHsCH2CQO]* [CHsCH(CH3)CO]*

[CH3CH(CHs3)CH2CH:
57 [CH3CH2CH2]* J+ [CH3(CH2)s3]*
43 [CH3CH(CH3)]* [CH3CHz]* [CH3CH(CH3)]*

Alpha-cleavage is a primary fragmentation pattern for ketones, leading to the formation of

characteristic acylium ions.[4][5]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrument: 400 MHz NMR Spectrometer

Solvent: Chloroform-d (CDCIs)

Sample Preparation: Dissolve 10-20 mg of the synthetic compound in approximately 0.7 mL

of CDCls.

'H NMR: Acquire spectrum with a 30° pulse angle, 1-second relaxation delay, and 16 scans.

13C NMR: Acquire spectrum with a 45° pulse angle, 2-second relaxation delay, and 1024

scans.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
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Infrared (IR) Spectroscopy

e Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total
Reflectance (ATR) accessory.

o Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR
crystal.

o Data Acquisition: Collect the spectrum over a range of 4000-400 cm~* with a resolution of 4

cm™i,

o Data Processing: Perform a background subtraction using a spectrum of the clean, empty
ATR crystal.

Mass Spectrometry (MS)

e Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron lonization
(El) source.

e GC Column: DB-5ms (30 m x 0.25 mm ID x 0.25 um film thickness).

e Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.
« lonization Energy: 70 eV.

e Mass Range: Scan from m/z 40 to 200.

o Sample Preparation: Prepare a dilute solution of the compound in dichloromethane (1
mg/mL). Inject 1 pL into the GC.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of synthetic 2-
Methyl-4-heptanone.
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Structural Confirmation Workflow for 2-Methyl-4-heptanone
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IR Spectroscopy NMR (*H & 13C) Mass Spectrometry
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Compare Experimental Data with
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2-Methyl-4-heptanone Re-evaluate Synthesis/Purification

Click to download full resolution via product page

Caption: Workflow for the synthesis, analysis, and structural confirmation of 2-Methyl-4-
heptanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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